molecular formula C16H16N2O3 B14624667 2-(Benzyloxy)-5,6-dimethoxy-2H-indazole CAS No. 58522-61-5

2-(Benzyloxy)-5,6-dimethoxy-2H-indazole

Cat. No.: B14624667
CAS No.: 58522-61-5
M. Wt: 284.31 g/mol
InChI Key: GKFHOHKPHYPVDY-UHFFFAOYSA-N
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Description

2-(Benzyloxy)-5,6-dimethoxy-2H-indazole is a chemical compound that belongs to the class of indazoles. Indazoles are heterocyclic aromatic organic compounds containing a fused benzene and pyrazole ring. The presence of benzyloxy and dimethoxy groups in the structure of this compound makes it a compound of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzyloxy)-5,6-dimethoxy-2H-indazole can be achieved through several synthetic routes. One common method involves the reaction of 2-benzyloxypyridine with methyl triflate in the presence of magnesium oxide and toluene. The reaction mixture is cooled to 0°C, treated with methyl triflate, and then allowed to warm to room temperature before being heated at 90°C for 24 hours .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as those used in laboratory settings. The choice of solvents and reagents may vary depending on the specific requirements of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(Benzyloxy)-5,6-dimethoxy-2H-indazole undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include:

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield benzoquinones, while reduction reactions may produce corresponding alcohols or hydrocarbons .

Scientific Research Applications

2-(Benzyloxy)-5,6-dimethoxy-2H-indazole has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(Benzyloxy)-5,6-dimethoxy-2H-indazole involves its interaction with specific molecular targets and pathways. The benzyloxy group can participate in electrophilic substitution reactions, while the dimethoxy groups may influence the compound’s reactivity and stability. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Benzyloxy)-5,6-dimethoxy-2H-indazole is unique due to the presence of both benzyloxy and dimethoxy groups, which confer specific reactivity and stability properties. This makes it a valuable compound for various synthetic and research applications, distinguishing it from other similar compounds.

Properties

CAS No.

58522-61-5

Molecular Formula

C16H16N2O3

Molecular Weight

284.31 g/mol

IUPAC Name

5,6-dimethoxy-2-phenylmethoxyindazole

InChI

InChI=1S/C16H16N2O3/c1-19-15-8-13-10-18(17-14(13)9-16(15)20-2)21-11-12-6-4-3-5-7-12/h3-10H,11H2,1-2H3

InChI Key

GKFHOHKPHYPVDY-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=CN(N=C2C=C1OC)OCC3=CC=CC=C3

Origin of Product

United States

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